Lipophilicity (XLogP3-AA) Compared with 6-Ethoxypyridazin-3-amine Fragment and Morpholino-Pyridazine Analog
The target compound has an XLogP3-AA of -0.6 [1], substantially lower than the morpholino-substituted analog (4-(methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone, which is predicted to have higher lipophilicity due to the morpholine ring . Compared with the fragment 6-ethoxypyridazin-3-amine (XLogP3 ≈ 0.6), the addition of the methylsulfonylpiperazine methanone group reduces logP by approximately 1.2 log units, indicating markedly increased polarity [1]. This lower XLogP3 value places the compound in a different region of drug-like chemical space, with implications for aqueous solubility and membrane partitioning behavior.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.6 |
| Comparator Or Baseline | 6-Ethoxypyridazin-3-amine (XLogP3 ≈ 0.6); Morpholino-pyridazine analog (estimated XLogP3 > 0) |
| Quantified Difference | Δ ~ 1.2 log units lower than the 6-ethoxypyridazin-3-amine fragment; estimated Δ > 0.6 log units lower than morpholino analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Procurement for biological assays requires awareness that a 1.2 log-unit lipophilicity difference can shift apparent potency by >10-fold in cell-based assays due to differential non-specific binding and membrane permeability.
- [1] PubChem. (2026). Compound Summary for CID 56764590, Computed Properties section. National Center for Biotechnology Information. View Source
